3-((4-fluorophenyl)thio)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propanamide
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Description
3-((4-fluorophenyl)thio)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C17H14FN3O4S2 and its molecular weight is 407.43. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
One area of application is in the synthesis of molecules with potential antimicrobial activities. For example, derivatives of similar compounds have shown high activity against Mycobacterium smegmatis, a model organism for studying tuberculosis. The study by Yolal et al. (2012) synthesized carbothioamide derivatives through a series of reactions, demonstrating their antimicrobial potential, which could pave the way for new treatments against bacterial infections (Yolal et al., 2012).
Anticancer Activity
The anticancer activity of related compounds has also been extensively researched. Tumosienė et al. (2020) synthesized novel derivatives showing significant cytotoxicity against human glioblastoma and breast cancer cell lines. This indicates a potential application in developing new therapeutic agents for cancer treatment (Tumosienė et al., 2020).
Tumor Hypoxia Markers
Additionally, novel nitroimidazole-based derivatives have been investigated as markers for tumor hypoxia, a condition of low oxygen concentration within tumors that is a hallmark of many types of cancer. Li et al. (2005) synthesized and evaluated radioiodinated nitroimidazole analogues, demonstrating their potential in accurately identifying hypoxic tumor cells, which could significantly enhance the diagnosis and treatment planning for cancer patients (Li et al., 2005).
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfanyl-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4S2/c1-25-13-8-11(21(23)24)9-14-16(13)20-17(27-14)19-15(22)6-7-26-12-4-2-10(18)3-5-12/h2-5,8-9H,6-7H2,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQQPMSKOFFKKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)CCSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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